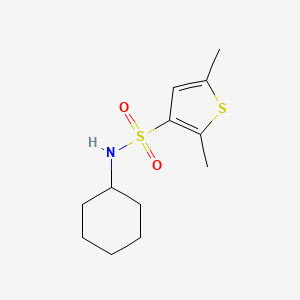

![molecular formula C15H12N4O3S B5521139 1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals that combine features of phenols, triazoles, and thiones, potentially offering unique chemical and physical properties. These structures are often synthesized for their biological activities or for their novel physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from readily available phenols and pyridine derivatives. For instance, compounds like 1-(3-amino-6-methyl-4-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-5-yl ethanone have been synthesized through diazotization and subsequent reactions with phenyl isothiocyanate, leading to thiourea derivatives which could further react to yield triazole derivatives (Attaby et al., 2006). A similar approach might be employed for the target compound, starting from a dihydroxyphenyl precursor and incorporating pyridinyl and triazolyl groups through a series of strategic steps.

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Attaby et al. (2006) involved the synthesis of a related compound through reactions that yielded heterocyclic compounds with potential antiviral activities. This research aimed to develop new molecules with potential therapeutic applications, highlighting the compound's utility in creating antiviral agents Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements.

Utility in Heterocyclic Synthesis

The compound has been discussed in the context of heterocyclic synthesis, as reviewed by Salem et al. (2021), where its derivatives serve as critical intermediates for developing biologically and medicinally significant molecules. This encompasses a wide range of chemical structures, underscoring the versatility of such compounds in synthetic organic chemistry Salem, M., Helal, M., Alzahrani, A., & Gouda, M. (2021). Mini-Reviews in Organic Chemistry.

Chemical Characterization and Derivative Synthesis

Another research avenue includes the chemical characterization and synthesis of new diheteroaryl thienothiophene derivatives, as demonstrated by Mabkhot et al. (2011). This study provides insights into the compound's flexibility for creating diverse chemical structures with potential for further biological activity testing Mabkhot, Y., Al-Majid, A., & Alamary, A. S. (2011). Molecules.

Condensation Reactions

Halnor et al. (2006) explored the condensation reactions involving similar compounds, shedding light on the synthetic pathways that can lead to complex heterocyclic structures. Such reactions are foundational in creating compounds with varied biological functions Halnor, V. B., Dalvi, N., Joshi, N., Gill, C., & Karale, B. (2006). ChemInform.

Novel Derivative Identification

The identification and characterization of novel derivatives, such as those analyzed by Bijlsma et al. (2015), illustrate the compound's role in discovering new chemical entities. This process involves advanced analytical techniques, further contributing to the chemical sciences and potentially leading to new drug discovery Bijlsma, L., Miserez, B., Ibáñez, M., Vicent, C., Guillamón, E., Ramsey, J., & Hernández, F. (2015). Forensic Toxicology.

properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3S/c20-10-1-2-11(12(21)7-10)13(22)8-23-15-17-14(18-19-15)9-3-5-16-6-4-9/h1-7,20-21H,8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXRGOURYPVVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

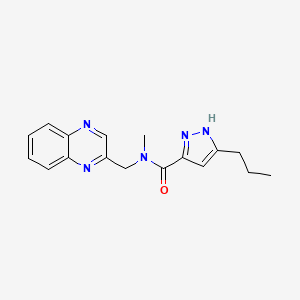

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

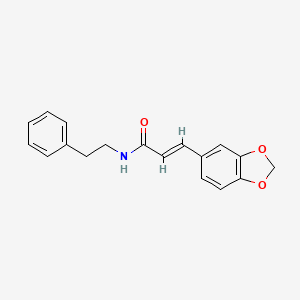

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)